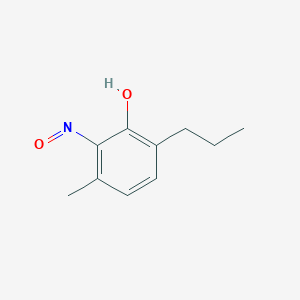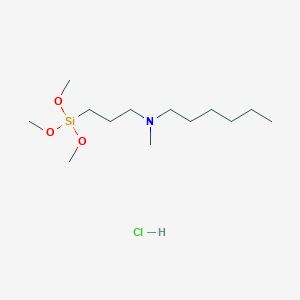![molecular formula C16H19ClO2S2 B14275811 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride CAS No. 185329-95-7](/img/structure/B14275811.png)
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenyl ring The phenyl ring is further substituted with a methyl group and a 3-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a methyl group and a 3-methylbutyl group through Friedel-Crafts alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Functionalized Thiophenes: Resulting from oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride serves as a versatile intermediate for the preparation of various functionalized thiophenes and sulfonyl-containing compounds.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, this compound can be used to create polymers and other materials with specific electronic or optical properties. It may also be used in the development of sensors and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride exerts its effects depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl Chloride: Lacks the substituted phenyl ring, making it less complex but also less versatile.
3-Phenylthiophene-2-sulfonyl Chloride: Similar structure but without the methyl and 3-methylbutyl groups, leading to different reactivity and applications.
2-Methylthiophene-3-sulfonyl Chloride: Different substitution pattern on the thiophene ring, affecting its chemical properties.
Uniqueness
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in creating complex molecules and materials with tailored properties.
Propiedades
Número CAS |
185329-95-7 |
|---|---|
Fórmula molecular |
C16H19ClO2S2 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
3-[2-methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C16H19ClO2S2/c1-11(2)4-5-13-6-7-14(12(3)10-13)15-8-9-20-16(15)21(17,18)19/h6-11H,4-5H2,1-3H3 |
Clave InChI |
ABVLORQXQFOBEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCC(C)C)C2=C(SC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


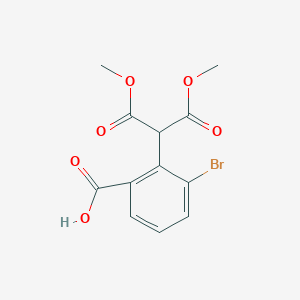

![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
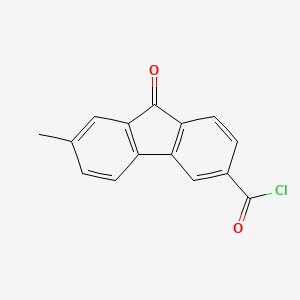

![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
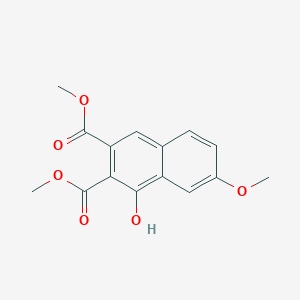
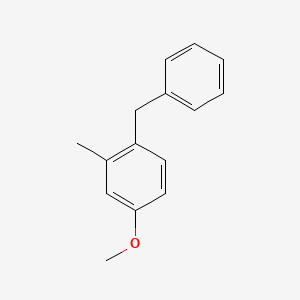
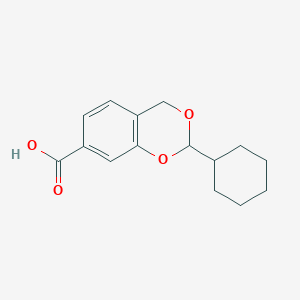
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
